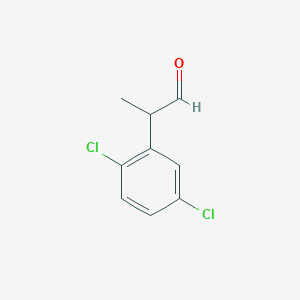

2-(2,5-Dichlorophenyl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)propanal |

InChI |

InChI=1S/C9H8Cl2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3 |

InChI Key |

MUTTYNQNWXZPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,5 Dichlorophenyl Propanal

Direct Synthetic Routes to 2-(2,5-Dichlorophenyl)propanal

Direct synthetic routes focus on constructing the target molecule by forming the key carbon-carbon bond or by introducing the propanal functionality in a single or a few straightforward steps.

Approaches Involving Halogenated Aromatic Precursors

A common and direct approach to synthesizing substituted phenylpropanals involves the use of halogenated aromatic precursors. For instance, a Friedel-Crafts acylation reaction can be employed using a dichlorinated benzene (B151609) derivative. While specific examples for this compound are not extensively detailed in the provided results, a general parallel can be drawn from the synthesis of similar compounds like 3-(2,4-Dichlorophenyl)propanal, which can be synthesized via Friedel-Crafts acylation using 2,4-dichlorobenzene and propionyl chloride with a Lewis acid catalyst. A patent for the preparation of 2,5-dichlorobenzophenones describes a Friedel-Crafts aroylation of 1,4-dichlorobenzene (B42874). google.com Another patent details the synthesis of 2,5-dichloroacetophenone through a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride (B1173362). google.com These examples suggest that a similar acylation or alkylation strategy starting from 1,4-dichlorobenzene could potentially be adapted to introduce the propanal side chain.

Introduction of the Propanal Moiety via Specific Carbon-Carbon Bond Formations

This strategy focuses on creating the carbon-carbon bond that attaches the propanal group to the dichlorophenyl ring. While direct examples for this compound are scarce in the search results, related methodologies provide insight. For example, the synthesis of α-(3-(1-phenylethenyl)phenyl)propionaldehyde is mentioned in a patent, indicating that methods for constructing such aryl-aliphatic aldehyde structures exist. google.com The core of this approach would involve reacting a suitable 2,5-dichlorophenyl derivative with a three-carbon synthon that already contains or can be readily converted to the propanal functional group.

Oxidation Strategies from Alcohol Precursors

A well-established method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In this context, 2-(2,5-dichlorophenyl)propan-1-ol would be the direct precursor to this compound. The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to prevent over-oxidation to the carboxylic acid. physicsandmathstutor.com Common reagents for this transformation include potassium dichromate with distillation of the product as it forms. physicsandmathstutor.comorgsyn.org The general principle is supported by the fact that 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol can be oxidized to the corresponding ketone or carboxylic acid. smolecule.com Similarly, 3-(2,5-dichlorophenyl)propan-1-ol (B8778359) can be oxidized to form ketones or aldehydes. evitachem.com

| Precursor Alcohol | Oxidizing Agent | Product |

| 2-(2,5-Dichlorophenyl)propan-1-ol | Mild oxidizing agent (e.g., PCC, PDC) | This compound |

| n-Propyl alcohol | Potassium dichromate/H₂SO₄ (distillation) | Propionaldehyde orgsyn.org |

| Propan-1-ol | Acidified potassium dichromate (distillation) | Propanal physicsandmathstutor.com |

Indirect Synthesis via Functional Group Interconversions

Indirect methods involve the synthesis of a related compound that can be subsequently converted into the desired aldehyde through one or more functional group transformations.

Reduction of Carboxylic Acid Derivatives

The reduction of carboxylic acids or their derivatives, such as esters or acid chlorides, is a viable route to aldehydes. For the synthesis of this compound, this would involve the initial preparation of 2-(2,5-dichlorophenyl)propanoic acid or one of its derivatives. While direct reduction of a carboxylic acid to an aldehyde can be challenging, the use of specific reducing agents or the conversion of the carboxylic acid to a more easily reducible derivative (like an acid chloride or ester) can facilitate this transformation. For instance, 2-amino-3-(2,5-dichlorophenyl)propanoic acid can be reduced to form amines or other reduced derivatives, showcasing the reactivity of the carboxyl group in this class of compounds.

| Starting Material | Potential Reaction | Intermediate/Product |

| 2-(2,5-Dichlorophenyl)propanoic acid | Conversion to acid chloride, then reduction | This compound |

| 2-(2,5-Dichlorophenyl)propanoic acid ester | Reduction with a suitable hydride reagent | This compound |

Hydrolysis of Acetal (B89532) or Imine Intermediates

Acetals and imines can serve as protected forms of aldehydes. An indirect synthesis could therefore involve the preparation of an acetal or imine of this compound, followed by hydrolysis to release the aldehyde. Acetal formation is a reversible process where a carbonyl compound reacts with an alcohol in the presence of an acid catalyst. organicchemistrytutor.commasterorganicchemistry.com By adding excess water and an acid catalyst, the acetal can be hydrolyzed back to the original aldehyde and alcohol. organicchemistrytutor.commasterorganicchemistry.comyoutube.com This strategy is particularly useful if the desired aldehyde is sensitive to the reaction conditions used in earlier synthetic steps. A synthetic route could be designed to produce a stable acetal intermediate, which is then deprotected in the final step to yield this compound. Similarly, imines, formed from the reaction of an aldehyde with a primary amine, can be hydrolyzed back to the aldehyde. mdpi.com

| Intermediate | Reaction Condition | Product |

| This compound acetal | Aqueous acid (e.g., H₃O⁺) | This compound organicchemistrytutor.commasterorganicchemistry.comyoutube.com |

| This compound imine | Aqueous acid | This compound |

Industrial-Scale Synthesis Approaches and Process Optimization

Development of Economically Viable Reaction Pathways

For industrial production, an economically viable synthetic route must utilize readily available starting materials and involve a minimal number of high-yielding steps. A plausible and cost-effective pathway to this compound begins with 1,4-dichlorobenzene, an inexpensive bulk chemical.

One common strategy for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation . This approach can be adapted for the synthesis of the target compound. A potential multi-step process is outlined below:

Friedel-Crafts Acylation: The synthesis can commence with the acylation of 1,4-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce 1-(2,5-dichlorophenyl)propan-1-one (B1357877). This reaction is analogous to the synthesis of similar dichlorophenyl ketones. google.com

α-Halogenation: The resulting ketone can undergo α-halogenation, for instance, bromination, to yield 2-bromo-1-(2,5-dichlorophenyl)propan-1-one.

Favorskii Rearrangement or Similar Conversion: The α-halo ketone can then be subjected to a reaction sequence to form the target aldehyde. For instance, a Favorskii rearrangement followed by decarboxylation of the resulting acid derivative, or conversion to an epoxide followed by rearrangement, could yield the desired propanal structure.

Alternative Reduction/Oxidation Sequence: A more direct, albeit challenging, route from 1-(2,5-dichlorophenyl)propan-1-one might involve reduction to the corresponding alcohol, 1-(2,5-dichlorophenyl)propan-1-ol, followed by a selective oxidation to the aldehyde. Controlling the oxidation to prevent the formation of the carboxylic acid is a critical challenge in this approach.

Catalyst Selection and Reaction Condition Optimization for High Yields

The efficiency of the industrial synthesis of this compound is highly dependent on the choice of catalysts and the fine-tuning of reaction parameters to maximize yield and minimize byproducts.

For the key Friedel-Crafts acylation step, aluminum trichloride (AlCl₃) is a conventional and effective catalyst. google.com Optimization of this step typically involves:

Stoichiometry: Using a slight excess of AlCl₃ can drive the reaction to completion, but excessive amounts can lead to side reactions and increase waste.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0–5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or slightly higher to ensure complete conversion.

Solvent: A non-reactive solvent such as dichloromethane (B109758) or carbon disulfide is traditionally used, although greener solvent alternatives are increasingly sought in modern process chemistry. nih.gov

In subsequent steps, such as a potential reduction of a ketone intermediate, catalysts like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) would be employed. The optimization here would focus on temperature, pressure (for hydrogenation), and reaction time to ensure selective conversion to the alcohol without over-reduction.

The following table summarizes potential catalysts and conditions for a hypothetical industrial pathway.

| Reaction Step | Catalyst/Reagent | Typical Conditions | Key Optimization Parameters |

| Friedel-Crafts Acylation | Aluminum trichloride (AlCl₃) | Inert solvent (e.g., DCM), 0°C to 40°C | Catalyst loading, temperature profile, reaction time |

| α-Halogenation | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, reflux | Stoichiometry of NBS, initiator concentration |

| Ketone Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Reagent stoichiometry, temperature |

| Alcohol Oxidation | PCC or Swern Oxidation | Dichloromethane, controlled temperature | Oxidant choice, temperature, workup procedure |

Isolation and Purification Techniques for Bulk Production

The final stage of industrial synthesis involves the isolation and purification of this compound to meet the required quality specifications for its intended use. For large-scale production, methods must be efficient, scalable, and cost-effective.

Distillation: Given that this compound is a liquid at room temperature, fractional vacuum distillation is a primary method for purification. This technique separates the product from lower-boiling starting materials and higher-boiling byproducts. A hybrid process combining distillation with crystallization of a precursor can significantly enhance purification efficiency. google.com

Crystallization: If a solid intermediate is formed during the synthesis, such as the 1-(2,5-dichlorophenyl)propan-1-one precursor, it can be purified effectively by recrystallization. This method is excellent for removing isomeric impurities and can be highly efficient at scale. google.com

Chromatography: While preparative liquid chromatography is generally too expensive for bulk chemical production, it is an indispensable tool for quality control. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is used to assess the purity and, if applicable, the enantiomeric excess of the final product. researchgate.nethplc.eu

Extractive Workup: Standard liquid-liquid extraction is used throughout the process to remove inorganic salts, catalysts, and water-soluble impurities. The choice of extraction solvents is critical and is guided by factors such as efficiency, cost, safety, and environmental impact.

Enantioselective Synthesis of Chiral this compound

The carbon atom bearing the dichlorophenyl ring, methyl group, and aldehyde function in this compound is a stereocenter. Therefore, the molecule exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals and agrochemicals, it is often necessary to synthesize a single enantiomer, which requires the use of enantioselective synthesis methods. wikipedia.org

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis is a powerful strategy for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. ru.nl

Potential asymmetric catalytic routes to chiral this compound include:

Asymmetric Hydrogenation: A precursor molecule, such as 2-(2,5-dichlorophenyl)propenal, could be subjected to asymmetric hydrogenation. This reaction would utilize a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine (B1218219) ligand to stereoselectively reduce the carbon-carbon double bond, yielding the chiral aldehyde.

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze the α-arylation of propanal. researchgate.net The catalyst forms a chiral enamine intermediate with propanal, which then reacts with an electrophilic source of the 2,5-dichlorophenyl group. This approach is a cornerstone of modern asymmetric synthesis. frontiersin.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have emerged as versatile catalysts for various asymmetric transformations. frontiersin.org They could potentially be used to catalyze the coupling of a 2,5-dichlorobenzaldehyde (B1346813) derivative with a two-carbon component to construct the chiral propanal structure.

The table below outlines some potential asymmetric catalytic systems.

| Catalytic Approach | Catalyst System | Precursor | Expected Outcome |

| Asymmetric Hydrogenation | [Rh(COD)₂(R,R)-DIPAMP]BF₄ | 2-(2,5-dichlorophenyl)propenal | High enantiomeric excess of the target aldehyde |

| Organocatalysis | Proline or its derivatives | Propanal + Electrophilic 2,5-dichlorophenyl source | Enantioselective α-arylation |

| Asymmetric Hydroformylation | Rhodium complex with chiral phosphine-phosphite ligands | 1-chloro-2,5-di(prop-1-en-2-yl)benzene | Direct formation of the chiral aldehyde from an alkene |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry in a synthesis. wikipedia.orgyork.ac.uk The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to reveal the enantiomerically pure product. bath.ac.uk

A well-established strategy employing an Evans oxazolidinone auxiliary could be applied to synthesize chiral this compound: wikipedia.orgtcichemicals.com

Acylation of Auxiliary: A commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with propanoyl chloride to form the corresponding N-propanoyloxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base, like lithium diisopropylamide (LDA), to form a specific Z-enolate. This enolate then reacts with a suitable electrophile, such as 2,5-dichlorobenzyl bromide, in a highly diastereoselective alkylation reaction. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face of the enolate.

Cleavage of the Auxiliary: The resulting α-arylated product is then treated to cleave the chiral auxiliary. A reductive cleavage using a reagent like lithium aluminum hydride (LiAlH₄) would yield the corresponding chiral alcohol, 2-(2,5-dichlorophenyl)propan-1-ol. This alcohol can then be carefully oxidized (e.g., using a Swern or Dess-Martin oxidation) to the target chiral aldehyde, this compound. The valuable chiral auxiliary can be recovered and reused, which is an advantage of this method. york.ac.ukrsc.org

This step-wise approach provides excellent control over the stereochemistry at the newly formed chiral center, reliably producing the desired enantiomer in high purity.

Biocatalytic Approaches for Enantiopure Compound Formation

Biocatalysis has emerged as a powerful strategy for the synthesis of optically active compounds due to the high stereoselectivity, mild reaction conditions, and environmental compatibility of enzymes. kfupm.edu.saresearchgate.netdntb.gov.ua For the production of an enantiopure aldehyde like this compound, a common strategy involves the asymmetric reduction of a precursor ketone to a chiral alcohol, which can subsequently be oxidized to the target aldehyde.

The key step is the enantioselective reduction of the prochiral ketone, 1-(2,5-dichlorophenyl)propan-1-one, to the corresponding chiral alcohol, (R)- or (S)-1-(2,5-dichlorophenyl)propan-1-ol. This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). kfupm.edu.saacs.org These enzymes, sourced from various microorganisms, transfer a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone with high facial selectivity, yielding one enantiomer of the alcohol in high excess. kfupm.edu.sanih.gov

The general reaction scheme involves the ADH-catalyzed reduction of the ketone, coupled with a cofactor regeneration system. A widely used and cost-effective method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction. The same enzyme oxidizes the isopropanol to acetone, regenerating the necessary NADPH/NADH in situ for the primary reduction reaction. frontiersin.org

Research has demonstrated the successful asymmetric reduction of various structurally related halogen-substituted acetophenones using ADHs from organisms such as Lactobacillus kefir, Candida glabrata, and various marine-derived fungi. dntb.gov.uafrontiersin.orgrsc.org For instance, the ADH from Lactobacillus kefir (LkADH) has been engineered to improve its catalytic activity for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a compound structurally similar to the alcohol precursor of this compound. frontiersin.org While wild-type enzymes can show high enantioselectivity but low activity, protein engineering techniques like site-directed mutagenesis are employed to enhance catalytic efficiency and even invert the natural stereopreference (from producing the Prelog to the anti-Prelog alcohol). frontiersin.orgacs.org

The table below summarizes the biocatalytic reduction of various substituted ketones, illustrating the effectiveness of this approach for producing chiral alcohols that are precursors to compounds like this compound.

Table 1: Examples of Biocatalytic Reduction of Substituted Ketones

| Substrate | Biocatalyst (Enzyme/Organism) | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Engineered Lactobacillus kefir ADH (LkADH) | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% | frontiersin.org |

| Ethyl 4-chloroacetoacetate | Engineered Ketoreductase (KRED) | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.9% | rsc.org |

| Halogen-substituted acetophenones | Engineered Lactobacillus fermentum SDR (LfSDR1) | (R)- or (S)-alcohols | >99% | acs.org |

| Various aromatic ketones | Marine-derived fungus Geotrichum candidum AS 2.361 | Corresponding (R)- or (S)-alcohols | Good to excellent | dntb.gov.ua |

Once the enantiopure 1-(2,5-dichlorophenyl)propan-1-ol is obtained, it can be converted to the final product, this compound, through a mild oxidation step. This two-step chemo-enzymatic route leverages the high selectivity of biocatalysis to establish the desired stereocenter.

Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized via a non-stereoselective route, a 50:50 mixture of both enantiomers, known as a racemic mixture or racemate, is produced. acs.org The separation of these enantiomers is a process called resolution. Since enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, their separation requires a chiral environment. phenomenex.com The primary methods for resolving racemic this compound would be preparative chiral chromatography and diastereomeric salt formation, with the former being the most widely used analytical and preparative technique. phenomenex.comcsfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile method for separating enantiomers. phenomenex.com The technique relies on the use of a Chiral Stationary Phase (CSP). The racemic mixture is passed through the HPLC column, and the two enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and, thus, separation. scielo.org.mx

Polysaccharide-based CSPs are among the most successful and widely used, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govnih.gov Carbamate derivatives, such as tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate), have demonstrated broad applicability in resolving a vast range of racemic compounds. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which together create a specific chiral recognition environment. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, mixtures of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) are commonly used. researchgate.net The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers. researchgate.net While no specific application for the resolution of this compound is documented in the surveyed literature, the general principles and success with structurally similar aromatic compounds strongly support its applicability.

Table 2: Common Chiral Stationary Phases and Conditions for Resolving Aromatic Compounds

| Chiral Stationary Phase (CSP) | Selector Type | Common Mobile Phase | Resolved Compound Classes | Reference |

|---|---|---|---|---|

| Chiralpak® IA/IB/IC | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol | Aromatic ketones, B-blockers | nih.gov |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Alcohol | Prasugrel, Mandelic acid derivatives | scielo.org.mx |

| Chiral Art Cellulose-SC | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) | Various | Zopiclone | nih.gov |

| Whelk-O1 | (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Hexane / Alcohol | Mandelic acid derivatives, Phenylethylamine derivatives | scielo.org.mx |

Diastereomeric Resolution

An alternative classical method for resolution involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard techniques like fractional crystallization. For an aldehyde like this compound, this could be achieved by reacting the racemic mixture with a pure chiral derivatizing agent, such as a chiral hydrazine (B178648) or a chiral amine (after conversion of the aldehyde to a carboxylic acid), to form diastereomeric hydrazones or amides. After separation of the diastereomers, the derivatizing agent is cleaved to yield the resolved enantiomers of the original aldehyde. This method, while effective, is often more laborious than chiral chromatography.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functional Group

The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary center of reactivity in the molecule. It readily undergoes addition, condensation, oxidation, reduction, and olefination reactions.

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the partially positive carbonyl carbon. This process breaks the carbon-oxygen π-bond and forms a new carbon-nucleophile bond, resulting in a tetrahedral intermediate that is typically protonated to yield an alcohol.

Key examples of nucleophilic addition reactions for 2-(2,5-Dichlorophenyl)propanal include:

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) yields a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon.

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to first form a hemiacetal. With excess alcohol, the reaction proceeds to form a stable acetal, which can serve as a protecting group for the aldehyde.

Organometallic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as powerful carbon-based nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup yields a secondary alcohol.

| Reaction Type | Nucleophile/Reagents | Product Class |

|---|---|---|

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

| Acetal Formation | 2 eq. R'OH, H⁺ catalyst | Acetal |

| Grignard Reaction | 1. R'MgX; 2. H₃O⁺ | Secondary Alcohol |

The presence of a hydrogen atom on the carbon adjacent (alpha) to the aldehyde group allows this compound to form an enolate ion in the presence of a base. This enolate is a key intermediate in condensation reactions.

Aldol (B89426) Condensation: The enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another molecule of the same aldehyde (a self-condensation). This reaction forms a β-hydroxy aldehyde, which can subsequently undergo dehydration upon heating or under acidic/basic conditions to yield an α,β-unsaturated aldehyde.

Crossed Aldol Condensation: To avoid a mixture of products from self-condensation, crossed aldol reactions are often performed with a carbonyl partner that cannot form an enolate itself (e.g., formaldehyde (B43269) or benzaldehyde). This allows for the controlled synthesis of a specific β-hydroxy aldehyde.

Aldehydes are easily oxidized to their corresponding carboxylic acids. This transformation can be achieved using a variety of strong and mild oxidizing agents. The oxidation of this compound yields 2-(2,5-Dichlorophenyl)propanoic acid, a precursor to several pharmaceuticals.

| Oxidizing Agent | Common Name/Formula | Conditions |

|---|---|---|

| Potassium Permanganate (B83412) | KMnO₄ | Basic, then acidic workup |

| Chromic Acid | H₂CrO₄ (from CrO₃/H₂SO₄) | Jones Oxidation |

| Silver(I) Oxide | Ag₂O | Tollens' Test (mild) |

The aldehyde group is readily reduced to a primary alcohol, yielding 2-(2,5-Dichlorophenyl)propan-1-ol. This is a common transformation in organic synthesis.

Hydride Reductions: The most common laboratory method for this reduction involves the use of complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that works well in alcoholic solvents. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also effectively reduces the aldehyde, but requires anhydrous conditions.

Catalytic Hydrogenation: This reduction can also be accomplished using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Olefination reactions transform the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond. These reactions are fundamental for constructing larger molecules and creating alkenes.

Wittig Reaction: This reaction involves a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. It is a highly versatile method for creating specifically located double bonds.

Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction, this method uses a phosphonate (B1237965) carbanion. It is often preferred as it typically favors the formation of the more stable (E)-alkene and the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Julia Olefination: This reaction involves the reaction of a sulfone with the aldehyde, followed by reductive elimination to form an alkene. The Julia-Kocienski modification is a popular one-pot variant.

Reactions of the Dichlorophenyl Moiety

The 2,5-dichlorophenyl ring is generally less reactive than the aldehyde group. The two chlorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, the carbon-chlorine bonds can serve as handles for certain types of reactions, particularly those catalyzed by transition metals.

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult for aryl chlorides and requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the chlorine atom. libretexts.orgwikipedia.orgchemistrysteps.com The propanal group is not sufficiently activating to facilitate SNAr under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bonds of the dichlorophenyl ring can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. Aryl chlorides are less reactive than the corresponding bromides and iodides, often requiring specialized, electron-rich phosphine (B1218219) ligands and specific palladium or nickel catalysts to proceed efficiently. acs.orgnih.gov Examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. Site selectivity can be a challenge, and reaction conditions may need to be carefully optimized to favor reaction at the C2 or C5 position. nsf.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction on the this compound ring are influenced by the directing effects of the existing substituents: the two chlorine atoms and the 2-propanal group.

Directing Effects:

2-Propanal group (-CH(CH₃)CHO): This alkyl-aldehyde substituent is considered an alkyl group in terms of its connection to the ring. Alkyl groups are activating and are also ortho, para-directors.

The interplay of these effects and steric hindrance determines the position of further substitution on the aromatic ring (positions C3, C4, and C6).

| Position | Electronic Influence from Cl (at C2) | Electronic Influence from Cl (at C5) | Electronic Influence from Propanal (at C1) | Steric Hindrance | Predicted Outcome |

| C3 | ortho (directing) | meta (non-directing) | meta (non-directing) | High (from C2-Cl and propanal group) | Minor product |

| C4 | meta (non-directing) | ortho (directing) | para (directing) | Moderate | Major product |

| C6 | para (directing) | meta (non-directing) | ortho (directing) | High (from C5-Cl and propanal group) | Minor product |

Therefore, in common EAS reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), the incoming electrophile is predicted to preferentially substitute at the C4 position, which is electronically favored by two of the three substituents and is less sterically hindered than the other activated positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (in this case, a chlorine atom) on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In this compound, the aldehyde portion of the propanal group has an electron-withdrawing character.

The chlorine atom at the C2 position is ortho to the propanal group.

The chlorine atom at the C5 position is meta to the propanal group.

Due to this positioning, the C2 chlorine is activated towards SNAr, while the C5 chlorine is not significantly activated. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Strong nucleophiles like alkoxides (e.g., NaOCH₃) or amines could potentially displace the C2 chlorine, particularly under elevated temperatures. The C5 chlorine would require much harsher conditions to be substituted.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in this compound serve as effective handles for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki, Hiyama, or Negishi couplings typically employ a palladium or nickel catalyst. youtube.commdpi.com

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chlorine bond, forming a palladium(II) complex. youtube.com

Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic group to the palladium complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

Given the two different chlorine atoms, selective or double cross-coupling could potentially be achieved by controlling the reaction conditions and stoichiometry.

| Coupling Reaction | Typical Reagent | Potential Product (at C2) |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-(2-Aryl-5-chlorophenyl)propanal |

| Heck Coupling | Alkene (R-CH=CH₂) | 2-(2-Chloro-5-vinylphenyl)propanal |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 2-(2-Alkynyl-5-chlorophenyl)propanal |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-(2-Amino-5-chlorophenyl)propanal |

Stereochemical Aspects of Chemical Transformations

The this compound molecule is chiral, with the stereocenter located at the carbon atom alpha to the aldehyde group (C2 of the propanal side chain). This chirality is a critical factor in its chemical transformations.

Diastereoselectivity in Multi-Step Syntheses

When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the two possible products are diastereomers. The existing stereocenter can influence the formation of the new one, leading to an unequal mixture of diastereomers, a phenomenon known as diastereoselectivity.

For example, the addition of a Grignard reagent (R-MgBr) to the aldehyde carbonyl group would create a new stereocenter at the carbonyl carbon. The approach of the nucleophile can be sterically hindered by the substituents on the adjacent chiral center, leading to a preferential attack from one face of the carbonyl plane and the formation of one diastereomer in excess. The extent of this selectivity would depend on the specific reactants and conditions used.

Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are not available, the mechanisms of its predicted transformations are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the aromatic pi-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. In a subsequent fast step, a base removes a proton from the carbon bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (Addition-Elimination): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the C2 chlorine). This forms a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge is delocalized onto the electron-withdrawing propanal group. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Metal-Catalyzed Cross-Coupling: As detailed in section 3.2.3, this transformation proceeds via a catalytic cycle. For a palladium-catalyzed Suzuki coupling, the key steps are the oxidative addition of the Pd(0) into the C-Cl bond, followed by transmetalation with a boronate complex, and finally, reductive elimination of the coupled product to regenerate the Pd(0) catalyst. youtube.com

Racemization via Enolate Formation: In the presence of a base, the alpha-proton is abstracted to form an enolate ion. The negative charge is delocalized between the alpha-carbon and the carbonyl oxygen, resulting in a planar structure at the original chiral center. Subsequent protonation of this planar intermediate by a proton source (like water or a conjugate acid) can occur from either the re or si face with roughly equal probability, leading to a racemic mixture.

Reaction Pathway Analysis

The primary reaction pathways for this compound are expected to involve the aldehyde functional group. Aldehydes are well-known to participate in a variety of transformations, including nucleophilic additions, oxidations, and reactions involving the α-carbon.

Common nucleophilic addition reactions that this compound is expected to undergo include:

Formation of Acetals and Hemiacetals: In the presence of alcohols and an acid catalyst.

Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Oxidation Reactions: Aldehydes are readily oxidized to carboxylic acids. This compound would be expected to react with common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent to yield 2-(2,5-Dichlorophenyl)propanoic acid.

Reactions at the α-Carbon: The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in reactions such as the aldol condensation. However, steric hindrance from the bulky 2,5-dichlorophenyl group might impede reactions involving the α-carbon.

The following table summarizes the expected reactivity of this compound in key organic transformations.

| Reaction Type | Reagents | Expected Product | Influence of 2,5-Dichlorophenyl Group |

| Nucleophilic Addition | Nu⁻ (e.g., CN⁻, RMgX) | Addition product | Electron-withdrawing Cl atoms increase carbonyl electrophilicity, potentially increasing reaction rate. Steric hindrance from the ortho-Cl may decrease the rate. |

| Oxidation | [O] (e.g., KMnO₄) | 2-(2,5-Dichlorophenyl)propanoic acid | The electron-withdrawing nature of the ring may slightly decrease the rate of oxidation. |

| Acetal Formation | ROH, H⁺ | This compound dialkyl acetal | Steric hindrance could slow the reaction. |

| Wittig Reaction | Ph₃P=CHR' | Substituted alkene | Steric hindrance is a significant factor that could lower the yield. |

| Aldol Condensation | Base, another carbonyl | β-hydroxy aldehyde | Steric hindrance from the aromatic ring would likely disfavor this reaction pathway. |

Transition State Characterization

The characterization of transition states in the reactions of this compound is crucial for a detailed understanding of its reaction mechanisms and kinetics. In the absence of direct experimental data, computational chemistry provides a powerful tool for modeling these transient structures.

For a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry of the carbonyl group would change from trigonal planar towards a tetrahedral arrangement. The 2,5-dichlorophenyl group would influence the energy of this transition state in two primary ways:

Electronic Effects: The electron-withdrawing chlorine atoms stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy of the reaction.

Steric Effects: The presence of a chlorine atom at the ortho position (position 2) of the phenyl ring introduces significant steric hindrance. This steric clash would increase the energy of the transition state, particularly for bulky nucleophiles, as it would restrict the possible trajectories of nucleophilic attack.

Computational studies, such as those employing Density Functional Theory (DFT), could be used to model the transition state geometries and calculate their energies. These calculations would provide insights into the preferred pathways of reaction and the factors controlling stereoselectivity.

A hypothetical transition state for the addition of a nucleophile (Nu⁻) to this compound is depicted below:

Hypothetical Transition State for Nucleophilic Addition

In this representation, the dotted lines indicate partially formed or broken bonds.

The calculated vibrational frequencies of the optimized transition state structure would be expected to show one imaginary frequency corresponding to the motion along the reaction coordinate.

Kinetic Studies of Reaction Rates

Kinetic studies would provide quantitative data on the reaction rates of this compound. Such studies would involve monitoring the concentration of the reactant or a product over time under controlled conditions (temperature, pressure, solvent, and catalyst concentration).

The rate of a reaction involving this compound would be expected to follow a rate law that is dependent on the concentrations of the reactants. For example, the rate of a nucleophilic addition might be expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant.

The electronic effects of the 2,5-dichlorophenyl group would be reflected in the magnitude of the rate constant. Compared to a less substituted or unsubstituted phenylpropanal, the electron-withdrawing nature of the chlorine atoms would likely lead to a larger rate constant for nucleophilic additions, assuming steric effects are not dominant.

Experimental techniques such as UV-Vis spectroscopy, NMR spectroscopy, or stopped-flow techniques could be employed to measure the reaction kinetics. By conducting these experiments at different temperatures, the activation parameters of the reaction (activation energy, Eₐ; pre-exponential factor, A) could be determined using the Arrhenius equation:

k = A * exp(-Eₐ/RT)

The following table presents hypothetical kinetic data to illustrate the expected influence of substituents on the rate of a nucleophilic addition reaction to a 2-phenylpropanal (B145474) derivative.

| Compound | Relative Rate Constant (k_rel) | Expected Activation Energy (Eₐ) | Rationale |

| 2-Phenylpropanal | 1 | Higher | No electronic withdrawing groups on the ring. |

| 2-(4-Chlorophenyl)propanal | ~5-10 | Lower | One electron-withdrawing group increases carbonyl electrophilicity. |

| This compound | >10 (electronically) <10 (sterically) | Lower (electronically) Higher (sterically) | Two electron-withdrawing groups significantly increase electrophilicity, but steric hindrance from the ortho-Cl may counteract this effect. |

This analysis, based on established chemical principles, provides a framework for understanding the reactivity and transformation pathways of this compound. Experimental and computational studies would be necessary to validate these predictions and provide a more detailed and quantitative understanding of its chemical behavior.

Derivatization and Analogues of 2 2,5 Dichlorophenyl Propanal

Synthesis and Characterization of Propanoic Acid Analogues

The synthesis of 2-(2,5-dichlorophenyl)propanoic acid from its corresponding propanal is a standard oxidation reaction in organic chemistry. Generally, aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent or sodium chlorite (NaClO2) to avoid side reactions. physicsandmathstutor.com

For the specific conversion of 2-(2,5-Dichlorophenyl)propanal, a plausible synthetic route would involve its reaction with an oxidizing agent in an appropriate solvent. The resulting 2-(2,5-dichlorophenyl)propanoic acid would then be isolated and purified.

Characterization of the synthesized acid would typically involve spectroscopic methods. While a PubChem entry for 2-(2,5-dichlorophenyl)propanoic acid exists, confirming its molecular formula (C9H8Cl2O2), it does not provide experimental data. uni.lu Standard characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methine proton adjacent to the carboxyl group, and the methyl protons. ¹³C NMR would show distinct peaks for the carboxyl carbon, the aromatic carbons (with those bonded to chlorine showing specific shifts), and the aliphatic carbons.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ for the C=O stretch would be expected.

Mass Spectrometry (MS): This would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Without specific literature, a data table for the characterization of 2-(2,5-dichlorophenyl)propanoic acid cannot be compiled.

Synthesis and Characterization of Propanol Analogues

The reduction of this compound would yield its corresponding propanol analogue, 2-(2,5-Dichlorophenyl)propan-1-ol. This transformation is typically achieved using reducing agents that can selectively reduce aldehydes to primary alcohols. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).

The synthesis would involve treating the aldehyde with the reducing agent in a suitable solvent, followed by an aqueous workup to protonate the resulting alkoxide. The product, 2-(2,5-Dichlorophenyl)propan-1-ol, would then be purified.

Characterization of the propanol analogue would involve:

NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a signal for the hydroxyl proton and the shifting of the signals for the protons on the carbon adjacent to the oxygen would be indicative of the successful reduction.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and the disappearance of the strong aldehyde C=O stretch around 1720-1740 cm⁻¹ would confirm the conversion.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the propanol derivative.

Again, the lack of specific experimental data in the literature for this compound prevents the creation of a detailed data table.

Incorporation into Heterocyclic Ring Systems

Aldehydes are valuable starting materials for the synthesis of various heterocyclic compounds. The 2-(2,5-dichlorophenyl) moiety could be incorporated into different ring systems through cyclization reactions involving the propanal functional group.

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles often proceeds from carboxylic acid hydrazides. ijper.orgijpsnonline.com A plausible route starting from this compound would first involve its oxidation to the corresponding propanoic acid, as described in section 4.1. This acid could then be converted to its acid chloride or ester, followed by reaction with hydrazine (B178648) hydrate to form the hydrazide. The resulting hydrazide can then undergo cyclization with various reagents, such as orthoesters or by reacting with another carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted-1,3,4-oxadiazole ring. mdpi.com Another common method involves the oxidative cyclization of acylhydrazones, which can be formed by the condensation of an aldehyde with a hydrazide. mdpi.com

Synthesis of Pyrazole Derivatives

Pyrazoles are typically synthesized via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis). nih.gov To synthesize a pyrazole from this compound, it would first need to be converted into a suitable 1,3-dielectrophilic precursor. One possible approach is an aldol (B89426) condensation with a ketone to form an α,β-unsaturated ketone (a chalcone analogue). This intermediate could then react with hydrazine or a substituted hydrazine to form the pyrazoline, which can be subsequently oxidized to the pyrazole. nih.gov

Construction of Other Nitrogen-Containing Heterocycles

The versatility of the aldehyde group allows for its potential use in the synthesis of a wide range of other nitrogen-containing heterocycles. frontiersin.orgmdpi.comclockss.org For instance, it could participate in multi-component reactions to form pyridines or pyrimidines. It could also be a precursor for the synthesis of imines, which are key intermediates in the formation of heterocycles like imidazoles or quinolines, depending on the reaction partners. However, no specific examples utilizing this compound for these purposes have been found in the reviewed literature.

Development of Polymeric Materials Incorporating Dichlorophenyl Moieties

The incorporation of dichlorophenyl moieties into polymers can impart specific properties such as thermal stability, flame retardancy, and altered solubility. While there is research on polymers containing dichlorophenyl groups, there is no specific information available on the use of this compound or its direct derivatives as monomers or modifying agents in polymerization processes.

Theoretically, the propanal, or its propanoic acid or propanol derivatives, could be functionalized to create a polymerizable monomer. For example, the propanol derivative could be esterified with acrylic acid to form a vinyl monomer suitable for radical polymerization. Alternatively, the dichlorophenyl ring itself could be further functionalized to participate in polycondensation or cross-coupling reactions. Without documented research, any discussion remains speculative.

Precursor Role in Polymerization Reactions

This compound can serve as a precursor in various polymerization reactions, contributing to the formation of polymers with unique characteristics. Its aldehyde group is the key reactive site that enables its incorporation into polymer chains. For instance, it can undergo condensation polymerization with suitable co-monomers.

One potential application is in the synthesis of polyesters through condensation with dicarboxylic acids or their derivatives. The aldehyde can be first oxidized to a carboxylic acid, creating a dichlorinated phenylpropanoic acid monomer. This monomer can then be polymerized with a diol to form a polyester. The bulky dichlorophenyl group would likely influence the polymer's thermal and mechanical properties.

Another avenue is its use in the formation of phenol-aldehyde resins. While traditional phenol-aldehyde resins utilize formaldehyde (B43269), substituted aldehydes like this compound can be employed to modify the resulting polymer network. The incorporation of the dichlorophenyl group would be expected to enhance the flame retardancy and chemical resistance of the resin.

The propanal moiety also allows for aldol condensation reactions. Under basic or acidic conditions, this compound can react with itself or other carbonyl-containing compounds to form larger molecules that can subsequently be polymerized. This approach could lead to the synthesis of polymers with conjugated backbones, which are of interest for their potential electronic and optical properties.

Research into the polymerization of aldehydes, such as propionaldehyde, has shown that they can be susceptible to inhibition by certain impurities, which can affect the efficiency of catalysts like the Ziegler-Natta catalyst mdpi.com. Therefore, the purity of this compound would be a critical factor in its successful polymerization.

While direct polymerization of this compound is a possibility, it is more likely to be used as a modifying agent or a comonomer to impart specific properties to a polymer. The presence of the chlorine atoms can increase the polymer's refractive index and provide sites for further chemical modification.

Integration into Polymer Backbones or Side Chains

The integration of this compound into either the backbone or the side chains of a polymer can significantly alter the material's properties. The method of incorporation dictates the final polymer architecture and, consequently, its performance characteristics.

Integration into Polymer Backbones:

To incorporate the this compound unit into the main chain of a polymer, it typically needs to be bifunctionalized to allow for chain propagation. As mentioned earlier, this can be achieved by converting the aldehyde group into a carboxylic acid and then performing a condensation polymerization with a diol or a diamine. This would result in a polyester or a polyamide, respectively, with the dichlorophenylpropyl group as an integral part of the repeating unit.

Another approach involves multi-component reactions where the aldehyde, along with other monomers, contributes to the formation of the polymer backbone in a single step. For example, in the synthesis of certain conjugated polymers, aldehyde-containing monomers can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form vinylene linkages in the polymer backbone. The dichlorophenyl group in such a polymer would influence its electronic properties and solubility.

The modification of existing polymer backbones is another strategy. For instance, polymers with reactive sites can be functionalized with derivatives of this compound. Post-polymerization modification allows for the introduction of specific functionalities without altering the primary polymerization process researchgate.netnih.gov.

Integration into Polymer Side Chains:

Grafting this compound or its derivatives onto the side chains of a polymer is a common method to modify surface properties, solubility, and reactivity. This can be achieved by first preparing a polymer with reactive pendant groups (e.g., hydroxyl, amino, or carboxylic acid groups) and then reacting it with a suitable derivative of this compound.

For example, a polymer with pendant hydroxyl groups, such as poly(vinyl alcohol), could be reacted with this compound under acidic conditions to form acetal (B89532) linkages. This would attach the dichlorophenylpropyl group as a side chain. The density of these side chains can be controlled by the reaction conditions and the stoichiometry of the reactants.

Alternatively, a monomer containing the this compound moiety can be synthesized and then copolymerized with other monomers. For instance, the aldehyde could be reacted with a molecule containing a polymerizable group, such as a vinyl or acrylate group, to create a functional monomer. This monomer can then be used in free-radical or controlled radical polymerization to produce a polymer with the desired side-chain functionality. The nature of the side chains, whether linear or branched, can have a significant impact on the polymer's properties, such as its packing ability and charge transport characteristics frontiersin.org.

The introduction of the bulky and halogenated 2-(2,5-Dichlorophenyl)propyl side chains would be expected to increase the polymer's glass transition temperature and modify its solubility in organic solvents. Furthermore, the chlorine atoms could enhance the material's flame retardancy and provide sites for further chemical transformations. The design and synthesis of polymers with specific side-chain functionalities are crucial for developing materials with tailored properties for various applications oecd.orgmdpi.com.

Below is a table summarizing potential polymerization strategies involving this compound and the expected impact on polymer properties.

| Polymerization Strategy | Method of Incorporation | Resulting Polymer Type | Potential Impact on Polymer Properties |

| Condensation Polymerization | Backbone | Polyester, Polyamide | Increased thermal stability, enhanced chemical resistance, modified mechanical properties. |

| Phenol-Aldehyde Condensation | Backbone | Phenolic Resin | Improved flame retardancy, increased chemical resistance. |

| Aldol Condensation Polymerization | Backbone | Conjugated Polymer | Altered electronic and optical properties. |

| Post-Polymerization Modification | Backbone/Side Chain | Functionalized Polymer | Tailored surface properties, controlled introduction of functionality. |

| Acetal Formation with Polymer | Side Chain | Poly(vinyl acetal) | Increased glass transition temperature, modified solubility. |

| Copolymerization of Functional Monomer | Side Chain | Vinyl/Acrylate Copolymer | Controlled side-chain density, tailored material properties. |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For a molecule with the complexity of 2-(2,5-Dichlorophenyl)propanal, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but advanced two-dimensional (2D) techniques are essential for complete and unambiguous assignment of all proton and carbon signals.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide correlation data that reveals connectivity between atoms within a molecule, which is crucial for assembling the structural puzzle. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a critical cross-peak between the proton of the aldehyde group (-CHO) and the proton on the adjacent chiral carbon (CH). Another correlation would be observed between the chiral center proton and the protons of the methyl group (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached (¹J coupling). youtube.comcolumbia.edu It is highly sensitive and allows for the definitive assignment of protonated carbons. For the target molecule, the HSQC spectrum would correlate the aldehyde proton signal to the aldehyde carbon signal, the methine proton to its carbon, and the methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the molecular skeleton by revealing long-range correlations (typically ²J to ⁴J) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and linking different spin systems. For this compound, HMBC would show correlations from the methyl protons to the chiral carbon and the C2 carbon of the phenyl ring. The aldehyde proton would show correlations to the chiral carbon and potentially to the C2 carbon. Crucially, correlations from the methine proton to the C1, C2, and C6 carbons of the dichlorophenyl ring would confirm the connection point of the propanal moiety to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. They are reported in ppm relative to a standard reference. msu.edu

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (CHO) | ~9.7 (singlet) | ~200 | Methine Carbon, Phenyl C2 |

| Methine (CH) | ~3.8 (quartet) | ~50 | Aldehyde Carbon, Methyl Carbon, Phenyl C1, C2, C6 |

| Methyl (CH₃) | ~1.4 (doublet) | ~15 | Methine Carbon, Phenyl C2 |

| Phenyl C1 | - | ~138 (Quaternary) | Methine Proton |

| Phenyl C2 | - | ~133 (Quaternary, Cl-C) | Methine Proton, Methyl Protons |

| Phenyl C3 | ~7.4 (doublet) | ~131 | Phenyl C1, C5 |

| Phenyl C4 | ~7.3 (triplet) | ~129 | Phenyl C2, C6 |

| Phenyl C5 | - | ~132 (Quaternary, Cl-C) | Phenyl C3 Proton |

| Phenyl C6 | ~7.5 (doublet) | ~130 | Phenyl C1, C4 |

Solid-State NMR Spectroscopy for Polymorphic Analysis of Derivatives

For compounds that exist in solid form, such as crystalline derivatives or intermediates in the synthesis of this compound, solid-state NMR (ssNMR) is a powerful technique for studying polymorphism. libretexts.org Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. hmdb.ca

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. libretexts.org Different polymorphic forms of a derivative of this compound would exhibit different ¹³C chemical shifts for the same carbon atoms due to variations in crystal packing and molecular conformation. docbrown.info These differences, though often subtle, are detectable and allow for the identification and quantification of different polymorphs in a bulk sample.

Mass Spectrometry (MS) in Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized compound like this compound.

Furthermore, HRMS is critical in differentiating between isomers—molecules that have the same nominal mass but different atomic arrangements. For instance, 2-(2,4-Dichlorophenyl)propanal is an isomer of this compound. While standard MS might not distinguish them, HRMS can confirm that they share the exact same elemental formula. The ultimate differentiation would then rely on other techniques like NMR or tandem mass spectrometry, where fragmentation patterns differ. miamioh.edu

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish isomers and elucidate structural features. libretexts.org

For this compound, the molecular ion ([M]⁺) would be expected to undergo characteristic fragmentations. Aldehydes often exhibit cleavage of the bonds adjacent to the carbonyl group. libretexts.org Predicted fragmentation pathways would include:

Loss of the aldehyde group (-CHO): Resulting in a significant fragment ion corresponding to the [M-29]⁺ species.

Cleavage of the C-C bond between the chiral carbon and the phenyl ring: This would generate a dichlorophenylmethyl radical and a charged propanal fragment, or vice versa.

Loss of chlorine atoms: The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.

Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound Note: The molecular weight of C₉H₈Cl₂O is approximately 202.06 g/mol . The m/z values are based on predicted fragmentation of the molecular ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

| ~202 ([M]⁺) | ~173 | Loss of CHO (formyl radical) |

| ~202 ([M]⁺) | ~145 | [C₇H₅Cl₂]⁺; Cleavage of the propanal side chain |

| ~202 ([M]⁺) | ~57 | [C₃H₅O]⁺; Cleavage of the bond to the phenyl ring |

| ~173 | ~138 | Loss of a chlorine atom from the [M-CHO]⁺ fragment |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. iajps.com High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment of non-volatile organic compounds. researchgate.netnih.gov

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing this compound would likely utilize a C18 stationary phase column. The mobile phase would consist of a mixture of an aqueous component (like water with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of compounds with varying polarities.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results. bg.ac.rs Impurities that might be monitored include unreacted starting materials (e.g., 2,5-dichlorotoluene) or byproducts from the synthesis.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 225 nm |

| Injection Vol. | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-performance liquid chromatography is a premier technique for the separation and quantification of enantiomers from a racemic mixture. For a chiral compound like this compound, achieving baseline separation of its stereoisomers is critical for detailed study. This is most effectively accomplished through the use of a chiral stationary phase (CSP). The selection of the appropriate CSP is a crucial step and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently successful in resolving a wide range of chiral compounds and would be a primary choice for this application. nih.govphenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. chiralpedia.com The choice of mobile phase is also a critical parameter to optimize. Normal-phase chromatography, often employing solvent systems like hexane/isopropanol (B130326), can provide excellent selectivity for such separations. researchgate.net The precise ratio of these solvents would be adjusted to achieve optimal resolution and analysis time.

A typical HPLC method for the stereoisomer separation of this compound would involve a systematic approach to method development, optimizing parameters such as the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks.

Table 1: Illustrative HPLC Parameters for Stereoisomer Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is a representation of typical starting conditions and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas chromatography-mass spectrometry is an indispensable tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to determine its presence and purity in a sample, as well as to identify other volatile components in a mixture. cetjournal.it Given the chlorinated nature of the compound, GC-MS is particularly well-suited for its detection.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For halogenated aromatic compounds, a non-polar or medium-polarity column is often employed. acs.org

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic isotopic patterns due to the presence of two chlorine atoms. researchgate.net Analysis of structurally similar dichlorinated aromatic compounds can provide insight into the expected fragmentation patterns. nist.govnist.gov

Table 2: Representative GC-MS Operational Parameters

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table provides an example of typical GC-MS conditions for the analysis of halogenated aromatic compounds.

X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives

While chromatographic methods can separate enantiomers, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule. nih.govpurechemistry.orgspringernature.com This technique requires a single, high-quality crystal of the compound. For compounds that are liquids or oils at room temperature, such as this compound, derivatization to a crystalline solid is a necessary prerequisite. researchgate.net

The process involves reacting the chiral aldehyde with a chiral derivatizing agent of known absolute configuration to form diastereomers that are more amenable to crystallization. The resulting crystalline derivative is then subjected to X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of a three-dimensional electron density map, which reveals the precise arrangement of atoms in the molecule. semanticscholar.orgresearchgate.net

By knowing the absolute configuration of the chiral auxiliary, the absolute configuration of the stereocenter in the this compound moiety can be unambiguously determined. This method is considered the gold standard for the assignment of absolute stereochemistry. sci-hub.seresearchgate.net

Table 3: Summary of Crystallographic Data for a Hypothetical Derivative

| Parameter | Illustrative Value |

| Empirical Formula | C₁₇H₁₅Cl₂NO₄ (Example) |

| Formula Weight | 384.21 (Example) |

| Crystal System | Orthorhombic (Example) |

| Space Group | P2₁2₁2₁ (Example) |

| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 15.67 Å (Example) |

| Volume | 1571.2 ų (Example) |

| Z | 4 (Example) |

| Calculated Density | 1.623 Mg/m³ (Example) |

The data in this table are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallographic analysis of a suitable crystalline derivative.

Theoretical and Computational Chemistry Studies of this compound

General computational chemistry principles and methods are well-established for analyzing molecular structure, reaction pathways, and spectroscopic properties. For instance, DFT is a standard method for geometry optimization, and techniques like transition state search and Intrinsic Reaction Coordinate (IRC) analysis are routinely used to model reaction mechanisms. However, the application of these methods to this compound, and the resulting specific data such as optimized bond lengths, conformational energy barriers, transition state energies, or predicted spectra, have not been documented in the accessible scientific literature.

Therefore, it is not possible to provide a detailed, data-rich article with specific research findings for the requested sections and subsections. The creation of such an article would require primary research data that is not currently available.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of 2-(2,5-Dichlorophenyl)propanal, MD simulations could provide profound insights into its intermolecular interactions, offering a dynamic picture of how individual molecules of the compound interact with each other and with other molecules in a given system.

A molecular dynamics simulation of this compound would typically involve defining a simulation box containing a number of molecules of the compound. The interactions between these molecules would be governed by a force field, which is a set of parameters that define the potential energy of the system as a function of the coordinates of its particles. These force fields account for various types of intermolecular forces, including:

Van der Waals Interactions: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. For this compound, the dichlorophenyl group and the propanal moiety would contribute to these interactions.

Electrostatic Interactions: Arising from the charge distribution within the molecule, these interactions are particularly relevant for polar molecules. The electronegative chlorine and oxygen atoms in this compound create a dipole moment, leading to significant electrostatic interactions.

By solving Newton's equations of motion for the system, an MD simulation can track the trajectory of each atom over time. Analysis of these trajectories can reveal key information about the intermolecular behavior of this compound, such as:

Radial Distribution Functions: This analysis can show the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing insights into the local molecular packing and structure.

Hydrogen Bonding Analysis: While this compound does not have strong hydrogen bond donors, the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with O-H or N-H bonds, MD simulations could elucidate the nature and lifetime of these hydrogen bonds.

Orientation and Conformation: Simulations can reveal the preferred relative orientations of neighboring molecules and how the flexible propanal side chain orients itself with respect to the dichlorophenyl ring in the condensed phase.

While specific research findings are not available, a hypothetical data table from a molecular dynamics study of this compound in a solvent like water could look like the following:

| Interaction Type | Atom Pair | Average Distance (Å) | Coordination Number |

| Hydrogen Bond (Acceptor) | O (Aldehyde) - H (Water) | 2.8 | 2.1 |

| van der Waals | Cl1 - Cl1 (intermolecular) | 3.5 | 1.5 |

| van der Waals | Phenyl Ring - Phenyl Ring | 4.0 | 1.2 |

This table is hypothetical and for illustrative purposes only, as no specific MD simulation data for this compound has been found in the public domain.

Such simulations would be invaluable for understanding the macroscopic properties of this compound, such as its solubility, boiling point, and crystal packing, by providing a molecular-level explanation for these phenomena. Future computational studies in this area would be highly beneficial to the scientific community.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Fine Chemical Synthesis